molecular formula C16H22N4O2S B7479065 1-(2,5-dimethylphenyl)-4-[(1-methyl-1H-imidazol-4-yl)sulfonyl]piperazine

1-(2,5-dimethylphenyl)-4-[(1-methyl-1H-imidazol-4-yl)sulfonyl]piperazine

Cat. No.: B7479065
M. Wt: 334.4 g/mol
InChI Key: PANAMIIQWIICPH-UHFFFAOYSA-N
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Description

1-(2,5-dimethylphenyl)-4-[(1-methyl-1H-imidazol-4-yl)sulfonyl]piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,5-dimethylphenyl)-4-[(1-methyl-1H-imidazol-4-yl)sulfonyl]piperazine typically involves the following steps:

    Formation of the piperazine ring: This can be achieved through the reaction of ethylenediamine with a suitable dihalide.

    Introduction of the 2,5-dimethylphenyl group: This step involves the alkylation of the piperazine ring with 2,5-dimethylphenyl halide under basic conditions.

    Sulfonylation with 1-methyl-1H-imidazole-4-sulfonyl chloride: The final step involves the reaction of the intermediate with 1-methyl-1H-imidazole-4-sulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(2,5-dimethylphenyl)-4-[(1-methyl-1H-imidazol-4-yl)sulfonyl]piperazine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield the corresponding amines.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(2,5-dimethylphenyl)-4-[(1-methyl-1H-imidazol-4-yl)sulfonyl]piperazine would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins to exert their effects. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    1-(2,5-dimethylphenyl)piperazine: Lacks the sulfonyl and imidazole groups.

    4-[(1-methyl-1H-imidazol-4-yl)sulfonyl]piperazine: Lacks the 2,5-dimethylphenyl group.

Uniqueness

1-(2,5-dimethylphenyl)-4-[(1-methyl-1H-imidazol-4-yl)sulfonyl]piperazine is unique due to the presence of both the 2,5-dimethylphenyl and 1-methyl-1H-imidazol-4-yl-sulfonyl groups, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

1-(2,5-dimethylphenyl)-4-(1-methylimidazol-4-yl)sulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4O2S/c1-13-4-5-14(2)15(10-13)19-6-8-20(9-7-19)23(21,22)16-11-18(3)12-17-16/h4-5,10-12H,6-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PANAMIIQWIICPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)N2CCN(CC2)S(=O)(=O)C3=CN(C=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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